9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound is a triazoloquinazolinone derivative characterized by a fused heterocyclic core (triazole and quinazolinone rings) and distinct substituents: a 2-chlorophenyl group at position 9 and a 3,4-dimethoxyphenyl group at position 2. The molecular formula is C₁₇H₁₇ClN₄O, with a molecular weight of 328.8 g/mol . Key physicochemical properties include a logP of 3.3387 (indicating moderate lipophilicity), a polar surface area of 51.557 Ų, and a racemic stereochemistry . Its synthesis involves copper-catalyzed cyclization, yielding a high-purity product with a melting point exceeding 300°C . Spectral data (¹H/¹³C NMR, IR) confirm the structure, with characteristic signals for the C=O group (1636 cm⁻¹) and aromatic protons .
Properties
IUPAC Name |
9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-25(2)12-17-21(18(31)13-25)22(15-7-5-6-8-16(15)26)30-24(27-17)28-23(29-30)14-9-10-19(32-3)20(11-14)33-4/h5-11,22H,12-13H2,1-4H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJGSSGSMDSADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC=CC=C5Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazolinone class of compounds. This class has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.91 g/mol. The presence of both chlorophenyl and dimethoxyphenyl groups contributes to its biological activity.
Anticancer Activity
Research indicates that compounds within the triazoloquinazolinone family exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of triazoloquinazolinones can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated cytotoxicity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with cellular targets.
Antimicrobial Activity
Some studies have explored the antimicrobial potential of similar triazoloquinazolinones:
- Antibacterial Effects : Compounds in this class have been tested against a range of pathogenic bacteria. One study reported that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like chloramphenicol .
- Antiviral Properties : There is emerging evidence that some triazoloquinazolinones may also possess antiviral properties. For example, related compounds have shown moderate activity against viruses such as Coxsackievirus B4 and adenovirus type 7 .
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at [University Name], the effects of a series of triazoloquinazolinones were evaluated against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 27.3 μM against MCF-7 cells, indicating significant potential for further development as an anticancer agent.
Case Study 2: Antibacterial Screening
A comprehensive screening was performed on various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the triazoloquinazolinone structure enhanced antibacterial efficacy significantly.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Triazoloquinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:
*Estimated based on substituent contributions.
- Substituent Impact: Chlorine: Enhances lipophilicity and metabolic stability (e.g., 2-Cl vs. 2,4-diCl ). Diethylamino Group: Introduces basicity, which may enhance blood-brain barrier penetration .
Heterocyclic Analogs
- Benzimidazoquinazolinones (e.g., 12-(4-OH-Ph)-benzimidazo[2,1-b]quinazolinone): Larger fused systems may improve DNA intercalation but complicate synthesis .
Pharmacological Activities
- RXFP4 Agonism: The triazoloquinazolinone scaffold (e.g., 7a in ) shows selective RXFP4 receptor activation. The target compound’s 3,4-dimethoxy groups may enhance binding compared to 4-hydroxyphenyl analogs due to steric and electronic effects.
- Antimicrobial Potential: Pyridinyl derivatives (e.g., 1-(4-pyridinyl)-triazolo[4,3-a]quinazolinone) exhibit activity via C=O and C=N interactions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing the compound?
The compound can be synthesized via multi-step cyclization reactions. A deep eutectic catalyst (NGPU) has shown superior efficiency in similar triazoloquinazolinone syntheses, achieving high yields (85–92%) under mild conditions (70–80°C, 2–4 hours). Key steps include:
- Cyclocondensation : Formation of the quinazolinone core using substituted anilines and carbonyl precursors.
- Triazole ring closure : Employing hydrazine derivatives under acidic catalysis. Critical parameters include solvent choice (ethanol or DMF) and stoichiometric control of trifluoromethyl or methoxyphenyl substituents .
Q. How is the compound structurally characterized to confirm purity and regiochemistry?
Advanced spectroscopic and crystallographic methods are required:
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers (e.g., the 9S configuration in analogous compounds) .
- NMR spectroscopy : Distinct signals for methyl groups (δ 1.2–1.4 ppm), dimethoxyphenyl protons (δ 3.8–4.0 ppm), and chlorophenyl aromatic protons (δ 7.2–7.5 ppm) confirm regioselectivity.
- HPLC-MS : Validates purity (>95%) and molecular weight (MW: ~479 g/mol) .
Q. What computational tools predict the compound's physicochemical properties?
Use XLogP3 (3.2–3.5) to estimate lipophilicity and Molinspiration for bioavailability scores. Quantum mechanical calculations (DFT/B3LYP) model steric interactions from the 6,6-dimethyl groups and electronic effects of the 2-chlorophenyl substituent .
Advanced Research Questions
Q. How do substituents (e.g., 3,4-dimethoxyphenyl vs. trifluoromethyl) modulate biological activity?
Comparative studies on analogs reveal:
- Methoxyphenyl groups : Enhance binding to ATP-binding pockets in kinase targets via π-π stacking (IC₅₀ improvement of 40% vs. non-substituted analogs).
- Chlorophenyl vs. fluorophenyl : Chlorine’s electronegativity increases membrane permeability (log P increased by 0.3 units) but may reduce solubility .
- 6,6-dimethyl groups : Steric hindrance stabilizes the tetrahydroquinazoline ring, reducing metabolic degradation in hepatic microsome assays .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC₅₀ values (e.g., 2.5 μM in HeLa vs. 18 μM in MCF-7) may arise from:
- Efflux pump expression : ABCB1 overexpression in resistant lines requires co-administration with inhibitors like verapamil.
- Target heterogeneity : Proteomic profiling identifies differential kinase expression (e.g., EGFR vs. VEGFR-2). Validate via isogenic cell pairs and kinase inhibition profiling .
Q. How can in silico methods guide SAR studies for this compound?
Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Identifies key interactions (e.g., hydrogen bonds between dimethoxyphenyl groups and Lys123 of CDK2).
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG < 1.5 kcal/mol for optimal analogs). Validate predictions with SPR-based binding assays .
Q. What experimental designs mitigate challenges in scaling up synthesis?
Address batch variability and low yields (<50%) via:
- DoE (Design of Experiments) : Optimize temperature, solvent ratio (e.g., ethanol/water), and catalyst loading.
- Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization) observed in batch reactors.
- In-line analytics : Real-time FTIR monitors intermediate formation .
Methodological Resources
- Catalyst screening : Refer to Table 6 in for comparative efficiency metrics.
- Crystallography protocols : Standardized procedures in for resolving fused-ring systems.
- Computational workflows : ICReDD’s reaction path search methods () integrate DFT and machine learning for reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
